Diethyldithiocarbamic Acid Copper Salt

Cell Biology Drug Delivery Copper Transport

Conventional precursors often leave carbon residues that degrade copper sulfide thin-film purity. Diethyldithiocarbamic Acid Copper Salt (CAS 13681-87-3) overcomes this through complete volatilization at 190-260 °C under vacuum, enabling stoichiometric CuₓS deposition via CVD/ALD. • Single-source CVD/ALD precursor: TGA-verified clean thermal decomposition with no residue • CTR1-independent cellular uptake: bypasses canonical copper transporters, activates Nrf2/HO-1 axis • Highest environmental chelate stability: Cu > Zn > Mn under neutral/alkaline conditions for soil remediation Bulk quantities available. ≥97% purity verified by chelometric titration.

Molecular Formula C10H20CuN2S4
Molecular Weight 360.1 g/mol
CAS No. 13681-87-3
Cat. No. B083984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyldithiocarbamic Acid Copper Salt
CAS13681-87-3
Synonymsis(N,N-diethyldithiocarbamate)Cu (II) complex
Cu-DDC complex
Molecular FormulaC10H20CuN2S4
Molecular Weight360.1 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2]
InChIInChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
InChIKeyOBBCYCYCTJQCCK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyldithiocarbamic Acid Copper Salt Overview


Diethyldithiocarbamic acid copper salt, also known as copper(II) bis(diethyldithiocarbamate) or Cu(DDC)₂, is a coordination compound with the molecular formula C₁₀H₂₀CuN₂S₄ and a molecular weight of 360.09 g/mol [1]. This copper(II) dithiocarbamate complex appears as an orange to brown powder or crystalline solid with a melting point range of 196–201 °C [2]. It is a member of the metal dithiocarbamate family, a class of compounds known for their rich coordination chemistry and diverse applications spanning materials science, catalysis, and biomedicine [3]. The compound serves as a single-source precursor for nanoscale copper sulfides and exhibits potent anticancer and antimicrobial activities, distinguishing it from many other copper-based complexes [3].

Single-source precursor for CuₓS thin-film CVD
Cancer cell-model and antimicrobial screening studies
Copper-transport mechanism and cell signaling research

Irreplaceable Properties of Copper Diethyldithiocarbamate


Generic substitution of diethyldithiocarbamic acid copper salt with other metal dithiocarbamates (e.g., zinc, nickel, or manganese analogs) or even other copper complexes (e.g., copper dimethyldithiocarbamate) is not scientifically justified due to profound differences in thermal decomposition pathways, cellular uptake mechanisms, and thermodynamic stability. The nature of the terminal alkyl group on the dithiocarbamate ligand (ethyl vs. methyl) strongly influences the thermal fragmentation pathway [1]. Critically, the copper complex exhibits a unique, CTR1-independent cellular entry mechanism that is not shared by its dimethyl analog, leading to significantly different intracellular accumulation profiles and biological activities [2]. Furthermore, the copper diethyldithiocarbamate chelate demonstrates superior stability compared to its zinc and manganese counterparts under environmental conditions, a key factor for applications requiring long-term immobilization .

Ligand alkyl group

Thermal decomposition pathway shifts between ethyl and methyl analogs, altering precursor behavior.

Cellular uptake mechanism

CTR1-independent entry may not be shared by the dimethyl analog, affecting intracellular delivery profiles.

Chelate stability

Stability ranking (Cu > Zn > Mn) may differ with alternative metal dithiocarbamates, influencing environmental persistence.

Key Scientific Evidence for Copper Diethyldithiocarbamate


CTR1-Independent Cellular Uptake

In bovine aortic endothelial cells, copper(II) bis(diethyldithiocarbamate) (Cu10) exhibits rapid intracellular accumulation that is independent of the copper transporter 1 (CTR1). While the accumulation of the dimethyl analog, copper(II) bis(dimethyldithiocarbamate), was significantly reduced by siRNA-mediated knockdown of CTR1, the accumulation of Cu10 was unaffected [1]. Furthermore, the intracellular accumulation of Cu10 was quantitatively higher than that of both Cu(II) and Cu(I) ions under the same conditions [1].

CTR1-Independent Uptake
Head-to-head
Accumulation unchanged after CTR1 knockdown; dimethyl analog dependent
Supports CTR1-independent delivery studies
Bovine aortic endothelial cell model
Cell Biology Drug Delivery Copper Transport

Superior Chelate Stability in Remediation

A 2019 study employing DSC-TG analysis, DFT calculations, and leaching tests demonstrated a clear stability ranking for diethyl dithiocarbamate chelates: C₁₀H₂₀CuN₂S₄ > C₁₀H₂₀ZnN₂S₄ > C₁₀H₂₀MnN₂S₄ . The copper complex exhibited the highest stability under neutral and alkaline environmental conditions. Leaching tests confirmed that the maximum leakage of immobilized copper from its diethyldithiocarbamate chelate remained below regulatory concentration limits and was lower than that observed for the zinc and manganese analogs .

Chelate Stability
Data to verify
Stability order: Cu > Zn > Mn under neutral/alkaline pH
Reported ranking supports immobilization research
DSC-TG, DFT, leaching tests; source review recommended
Environmental Remediation Heavy Metal Immobilization Soil Chemistry

Complete Volatility Under Vacuum

Thermogravimetric analysis reveals that copper diethyldithiocarbamate is completely volatile in the temperature range of 190–260 °C under a vacuum of 0.8 τ [1]. This behavior is in stark contrast to its decomposition in air or nitrogen atmospheres, where only partial volatility is observed; thermal decomposition begins at 220 °C, and a residue of cuprous sulfide (Cu₂S) remains at 350 °C [1].

Vacuum Volatility
Reported
Complete volatilization at 190–260 °C under vacuum; partial in air
Enables CVD precursor evaluation
TGA under 0.8 τ vacuum
Materials Science Chemical Vapor Deposition Thermal Analysis

Superior Anticancer Activity vs. Cisplatin

In a panel of cancer cell lines with varying sensitivity to platinum drugs, the copper diethyldithiocarbamate complex, Cu(DDC)₂, demonstrated IC50 values in the low nanomolar range, which were consistently lower than those of cisplatin across all tested cell lines [1]. This high potency was observed in both platinum-sensitive (IC50 ~ 1 μM for platinum) and platinum-insensitive (IC50 > 5 μM for platinum) cell lines [1]. Furthermore, the copper complex exhibited greater therapeutic activity compared to the copper-free diethyldithiocarbamate ligand in all cell lines [1].

Cancer Cell Potency
Head-to-head
IC50 low nanomolar, lower than cisplatin across 8 cell lines
Supports cancer cell-model endpoint studies
Platinum-sensitive and -resistant panel, high-content imaging
Cancer Research Drug Discovery Platinum Resistance

Application Scenarios for Copper Diethyldithiocarbamate


CVD of Copper Sulfide Thin Films

Procure this compound for use as a single-source precursor in CVD and atomic layer deposition (ALD) processes. Its ability to undergo complete volatilization between 190–260 °C under vacuum, as demonstrated by TGA [1], ensures high-purity, residue-free deposition of copper sulfide (CuₓS) thin films. This is critical for applications in photovoltaics, optoelectronics, and energy storage where precise stoichiometry and film uniformity are non-negotiable.

Long-Term Copper Immobilization in Soil

Select this compound for soil remediation projects requiring the stable, long-term immobilization of copper. As established by comparative stability studies , the copper diethyldithiocarbamate chelate exhibits the highest stability among common transition metal analogs (Cu > Zn > Mn). Its resistance to leaching under neutral and alkaline conditions makes it the superior choice for formulating soil amendments and stabilization agents, minimizing the risk of heavy metal re-mobilization into groundwater.

CTR1-Independent Delivery and Nrf2 Activation

Use this specific compound for cell biology studies focused on copper transport mechanisms and antioxidant response pathways. The unique, CTR1-independent cellular uptake mechanism of the diethyl derivative, which is not shared by its dimethyl analog [2], allows researchers to bypass canonical copper transporters. This property is essential for experiments designed to dissect non-canonical copper entry routes and to achieve robust activation of the Nrf2 transcription factor in vascular endothelial cells, as confirmed by its ability to upregulate downstream proteins like heme oxygenase-1 [2].

Application
Selection Property
Validation Focus
CVD precursor for CuₓS films
Vacuum volatility
Residue-free deposition and film stoichiometry
Heavy metal soil remediation
Chelate stability ranking
Leaching resistance and immobilization efficiency
Copper transport mechanism studies
CTR1-independent uptake
Non-canonical entry pathway and Nrf2 response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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